Dibenzothiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.47 mg/L water at 25 °C

Synonyms

Canonical SMILES

Desulfurization of Fossil Fuels

One major area of Dibenzothiophene research focuses on its presence in fossil fuels, particularly coal and crude oil. These fuels often contain organic sulfur compounds, including DBT, which upon combustion release sulfur oxides (SOx) into the atmosphere. SOx emissions contribute to acid rain and air pollution.

Researchers investigate methods to remove DBT from these fuels before combustion. One approach involves hydrodesulfurization, a catalytic process using hydrogen to convert DBT to lighter hydrocarbons and hydrogen sulfide [1]. Another area of exploration is biodesulfurization, which utilizes microorganisms capable of degrading DBT [2].

[1] Development and Application of Sulfated Geopolymer Catalyst in the Oxidation of Dibenzothiophene Report on ResearchGate: [2] Biodegradation of Dibenzothiophene and its Application In the Production of Clean Coal Report on ResearchGate:

Material Science Applications

Dibenzothiophene's unique structure makes it a potential candidate for various material science applications. Research explores its use in the development of:

- Organic semiconductors: DBT's aromatic structure allows for potential applications in organic electronics due to its ability to conduct electricity [3].

- Organic light-emitting diodes (OLEDs): DBT derivatives are investigated for their light-emitting properties, which could be beneficial in OLED technology [4].

- Polymers: Dibenzothiophene can be incorporated into polymer structures, potentially leading to novel materials with specific properties for various applications [5].

[3] Poly(dibenzothiophene) Based Semiconducting Materials 期刊论文: )[4] Light-Emitting Electrochemical Cells 期刊论文: )[5] Regioregular Poly(3-alkyl-4-octylthiophene)s: Toward New Materials for High Performance Organic Field-Effect Transistors 期刊论文: )

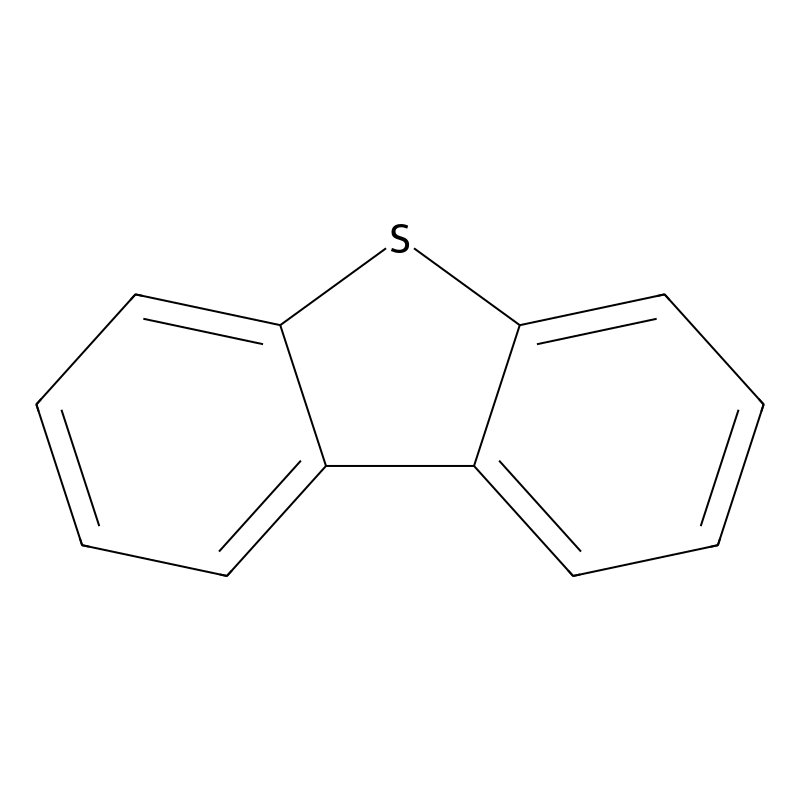

Dibenzothiophene is an organosulfur compound characterized by its structure, which consists of two benzene rings fused to a central thiophene ring. Its chemical formula is C₁₂H₈S, and it appears as a colorless solid. This compound is a member of the polycyclic aromatic hydrocarbons (PAHs) and exhibits properties similar to anthracene, making it significant in various chemical contexts. It is particularly noted for being a problematic impurity in petroleum products due to its stability and resistance to degradation .

- Reduction Reactions: When reduced with lithium, dibenzothiophene undergoes scission of one carbon-sulfur bond. Using butyllithium allows for stepwise lithiation at the 4-position of the compound .

- Oxidation Reactions: The compound can be oxidized to form dibenzothiophene sulfoxide or sulfone. The oxidation process alters its electron density, causing substitution reactions to occur at different positions on the aromatic rings .

- Hydrogenolysis: This reaction involves the cleavage of carbon-sulfur bonds in the presence of catalysts such as molybdenum sulfide or nickel sulfide, which can facilitate the breakdown of dibenzothiophene into smaller sulfur-containing compounds .

Dibenzothiophene exhibits keratolytic activity, which means it can promote the shedding of the outer layer of skin cells. This property makes it relevant in dermatological applications. Additionally, derivatives of dibenzothiophene have been investigated for their potential roles in biological systems, particularly in relation to reactive oxygen species and cellular processes .

Dibenzothiophene can be synthesized through several methods:

- Traditional Synthesis: The classical method involves heating biphenyl with sulfur dichloride in the presence of aluminum chloride. This process yields dibenzothiophene through a series of electrophilic aromatic substitution reactions .

- Recent Advances: A novel two-step method has been developed that utilizes Suzuki-Miyaura coupling followed by intramolecular electrophilic sulfinylation. This approach allows for the introduction of various functional groups, enhancing the versatility of dibenzothiophene derivatives .

Dibenzothiophene finds applications across various fields:

- Petroleum Industry: It is primarily recognized as an impurity in crude oil and fuels, where its removal is essential to improve fuel quality.

- Chemical Synthesis: The compound serves as a precursor for synthesizing more complex sulfur-containing organic compounds.

- Biological Research: Due to its biological activity, dibenzothiophene and its derivatives are studied for potential therapeutic applications in dermatology and other fields .

Research has focused on understanding how dibenzothiophene interacts with enzymes and other biological molecules. Studies indicate that its derivatives may influence cellular processes involving reactive oxygen species, suggesting potential roles in oxidative stress and related biological phenomena . Furthermore, investigations into its reactivity under various conditions have highlighted its utility in synthesizing other valuable compounds.

Dibenzothiophene shares structural and chemical characteristics with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Phenanthrene | Polycyclic Aromatic Hydrocarbon | Contains three fused benzene rings; lacks sulfur. |

| Fluorene | Polycyclic Aromatic Hydrocarbon | Composed of two fused benzene rings; lacks sulfur. |

| Thianthrene | Organosulfur Compound | Contains two thiophene rings; more sulfur content than dibenzothiophene. |

| Benzothiophene | Organosulfur Compound | Contains one benzene ring fused to one thiophene; simpler structure than dibenzothiophene. |

Dibenzothiophene's unique combination of two benzene rings fused with a thiophene ring gives it distinct chemical properties that are not present in these other compounds. Its stability and reactivity make it particularly significant in both industrial applications and research contexts .

Dibenzothiophene, with the molecular formula C₁₂H₈S and molecular weight of 184.26 grams per mole, exists as a colorless to yellow-green crystalline solid under standard conditions [1] [2]. The compound demonstrates remarkable thermal stability, evidenced by its melting point range of 97-100°C and boiling point of 332-333°C [2] [3]. These elevated thermal transition temperatures reflect the extensive π-electron delocalization and strong intermolecular interactions characteristic of this tricyclic aromatic system.

The physical properties of dibenzothiophene reveal its distinctive molecular architecture. X-ray crystallographic analysis has determined that the carbon-sulfur-carbon bond angle measures 91.5 degrees, indicating a slight deviation from perfect planarity [4]. While the individual benzene and thiophene rings maintain planar geometries, the overall molecular structure exhibits small but significant deviations from complete planarity, influencing both its packing behavior in the solid state and its interactions with other molecules.

The compound exhibits limited water solubility of 1.47 milligrams per liter at 25°C, consistent with its hydrophobic aromatic character [3]. However, dibenzothiophene demonstrates excellent solubility in organic solvents including ethanol, benzene, chloroform, and methanol [4]. The octanol-water partition coefficient (log P) of 4.38 confirms its pronounced lipophilic nature, while the dipole moment of 0.83 Debye indicates moderate molecular polarity arising from the sulfur heteroatom [3] [4].

Spectroscopic Profiles

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of dibenzothiophene. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals characteristic chemical shifts at 8.15-8.18 parts per million for aromatic protons in proximity to the sulfur atom, while additional aromatic signals appear at 7.47-7.88 parts per million [5] [6]. These chemical shift patterns reflect the electron-donating influence of sulfur, which increases electron density in the aromatic rings through resonance effects.

Carbon-13 nuclear magnetic resonance spectroscopy exhibits signals in the aromatic carbon region spanning 120-141 parts per million [6]. The specific chemical shifts provide valuable information about the electronic distribution within the tricyclic framework, with carbons adjacent to sulfur showing characteristic downfield shifts due to the heteroatom's influence on local electron density.

Mass spectrometric analysis under electron ionization conditions produces a characteristic fragmentation pattern with the molecular ion peak at mass-to-charge ratio 184 displaying 100% relative intensity [7] [8]. Principal fragment ions appear at mass-to-charge ratios 139, 152, and 92, corresponding to systematic loss of specific molecular fragments through well-defined fragmentation pathways. These fragmentation patterns serve as distinctive fingerprints for structural identification and provide insights into the relative stability of different molecular regions under high-energy conditions.

Infrared spectroscopic examination reveals characteristic vibrational frequencies associated with the aromatic framework. Aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumber region, while aromatic carbon-carbon stretching modes appear at 1400-1600 wavenumbers [9]. These vibrational signatures provide confirmation of the aromatic character and can distinguish dibenzothiophene from related compounds through subtle differences in peak positions and intensities.

Ultraviolet-visible spectroscopy demonstrates absorption bands around 320 nanometers in the ultraviolet-A region, with additional absorption features at 375 nanometers and in the 625-645 nanometer range [10] [11]. These electronic transitions correspond to π-π* excitations within the conjugated aromatic system, with the specific wavelengths influenced by the extent of conjugation and the presence of the sulfur heteroatom.

Thermodynamic Stability

Comprehensive thermodynamic analysis reveals dibenzothiophene's exceptional stability under various conditions. The standard enthalpy of formation for the solid phase ranges from 104.2 ± 4.5 to 120.3 ± 1.5 kilojoules per mole, while gas-phase values span 189.3 ± 4.5 to 213.2 ± 0.7 kilojoules per mole [12] [13]. These relatively low formation enthalpies indicate thermodynamic stability arising from extensive aromatic stabilization.

The standard enthalpy of combustion values, ranging from -6571.6 ± 4.4 to -6587.7 ± 1.3 kilojoules per mole, demonstrate the substantial energy content of dibenzothiophene [12] [13]. The enthalpy of sublimation, measured between 85.09 ± 0.35 and 97.5 kilojoules per mole, reflects moderately strong intermolecular interactions in the solid state, while the enthalpy of vaporization of 78.3 ± 1.1 kilojoules per mole indicates the energy required for liquid-to-gas phase transitions [13].

Temperature-dependent solubility studies in various solvents reveal that dibenzothiophene dissolution processes are consistently endothermic across different solvent systems [14] [15]. The modified Apelblat thermodynamic model provides the most accurate description of solubility behavior as a function of temperature, indicating that molecular interactions between dibenzothiophene and solvent molecules follow predictable thermodynamic patterns.

The compound's thermal stability extends to elevated temperatures, with decomposition occurring only under extreme conditions. This remarkable stability stems from the aromatic character of the tricyclic system and the relatively strong carbon-sulfur bonds, which resist thermal cleavage under normal operating conditions. Environmental fate modeling based on Henry's law constant (3.38 × 10⁻⁵ atmosphere-cubic meters per mole) indicates moderate volatility from water surfaces, while the high soil adsorption coefficient (5,273-20,535) suggests strong binding to organic matter in environmental matrices [3].

Electrophilic Substitution Patterns

Dibenzothiophene exhibits distinctive electrophilic substitution behavior that distinguishes it from purely hydrocarbon polycyclic aromatic compounds. The sulfur heteroatom functions as an electron-donating substituent through both inductive and resonance effects, significantly influencing the regioselectivity and reactivity of electrophilic aromatic substitution reactions [1] [2].

Under normal conditions, dibenzothiophene preferentially undergoes electrophilic substitution at the 2-position, located para to the sulfur atom [2] [4]. This regioselectivity arises from the electron-donating properties of sulfur, which increases electron density at positions ortho and para to the heteroatom through resonance structures. The 2-position represents the most electronically favorable site for electrophilic attack, as it allows for optimal stabilization of the resulting carbocation intermediate through delocalization involving the sulfur lone pairs.

The mechanistic pathway for electrophilic substitution involves initial formation of a sigma complex between the electrophile and the aromatic ring at the 2-position. This intermediate benefits from exceptional stabilization through resonance structures that place positive charge on the sulfur atom, which can accommodate this charge through expansion of its valence shell. The resulting stabilization significantly lowers the activation energy for substitution at this position compared to other available sites.

When the 2-position is already occupied by substituents, electrophilic substitution can occur at alternative positions, but with diminished reactivity. The 8-position, also para to sulfur, represents the next most favorable site, followed by the 1- and 3-positions (ortho to sulfur). Positions 4 and 6, which are meta to the sulfur atom, show the lowest reactivity toward electrophilic substitution due to their inability to benefit from direct resonance stabilization by the heteroatom.

The influence of the sulfur oxidation state on substitution patterns proves particularly noteworthy. Oxidation of dibenzothiophene to the corresponding sulfoxide dramatically alters the electronic properties of the aromatic system [1]. The sulfoxide functional group acts as an electron-withdrawing substituent, reversing the regioselectivity observed in the parent compound. In dibenzothiophene sulfoxide, electrophilic substitution preferentially occurs at positions meta to the sulfur atom, reflecting the changed electronic environment.

Further oxidation to dibenzothiophene sulfone produces an even more pronounced electron-withdrawing effect. The sulfone group significantly deactivates the aromatic rings toward electrophilic substitution, requiring more forcing conditions and directing substitution to positions that minimize unfavorable electronic interactions with the highly oxidized sulfur center.

Common electrophilic substitution reactions of dibenzothiophene include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. Bromination typically occurs readily at room temperature or under mild heating, producing 2-bromodibenzothiophene as the major product. Nitration requires more vigorous conditions due to the deactivating nature of the nitro group once introduced, but proceeds regioselectively to give 2-nitrodibenzothiophene.

Friedel-Crafts reactions present interesting mechanistic considerations due to the potential for the sulfur atom to coordinate with Lewis acid catalysts. This coordination can both activate the aromatic system toward substitution and influence regioselectivity by creating additional electronic interactions. The choice of Lewis acid catalyst and reaction conditions can significantly impact both the efficiency and selectivity of these transformations.

Oxidation and Reduction Pathways

The oxidation chemistry of dibenzothiophene reveals complex reactivity patterns centered on the sulfur heteroatom, which can exist in multiple oxidation states while maintaining the integrity of the aromatic framework. Understanding these oxidation pathways proves crucial for both synthetic applications and environmental fate considerations.

Oxidation of dibenzothiophene typically proceeds through well-defined sequential stages, beginning with formation of dibenzothiophene sulfoxide followed by further oxidation to dibenzothiophene sulfone [16] [17]. The initial oxidation step involves electron transfer from the sulfur lone pair to an oxidizing agent, creating a radical cation intermediate that subsequently undergoes further transformation to yield the sulfoxide product.

Various oxidizing agents demonstrate different selectivities and efficiencies for dibenzothiophene oxidation. Hydrogen peroxide in the presence of catalytic systems provides excellent yields of both sulfoxide and sulfone products under controlled conditions [17]. The oxidation with 30% hydrogen peroxide using oxidovanadium catalysts achieves overall oxidation yields of 91.7%, with 90.6% selectivity for the sulfone and 1.1% for the sulfoxide intermediate. The high selectivity for complete oxidation to the sulfone reflects the relative ease of the second oxidation step compared to the initial sulfur oxidation.

Temperature effects on oxidation selectivity prove particularly important. At lower temperatures, the sulfoxide intermediate accumulates due to slower kinetics for the second oxidation step. As temperature increases, the rate of sulfoxide-to-sulfone conversion accelerates, leading to higher selectivity for the fully oxidized product [17]. This temperature dependence allows for synthetic control over product distribution through careful selection of reaction conditions.

Photochemical oxidation pathways offer alternative approaches to dibenzothiophene transformation. Iron porphyrin complexes catalyze light-induced oxidation through formation of excited state intermediates that undergo carbon-sulfur bond cleavage with concurrent carbon-oxygen bond formation [16]. This photochemical approach enables biomimetic transformations that parallel enzymatic desulfurization pathways observed in biological systems.

The thia-Baeyer-Villiger oxidation represents a particularly elegant transformation that converts dibenzothiophene derivatives into sulfinic esters through a rearrangement mechanism [16]. This process involves photoexcitation of iron-coordinated sulfoxide intermediates, leading to carbon-sulfur bond cleavage and formation of sulfenic ester species. Subsequent oxidation yields stable sulfinic ester products that can undergo hydrolysis to produce hydroxybiphenyl derivatives, mimicking biological desulfurization pathways.

Electrochemical oxidation provides precise control over oxidation conditions and product selectivity. Voltammetric studies on boron-doped diamond electrodes reveal onset oxidation potentials around 1.165 volts for dibenzothiophene, with the initial oxidation step producing dibenzothiophene sulfoxide [18]. Higher potentials lead to formation of the sulfone, while extremely high potentials can result in complete mineralization through hydroxyl radical-mediated processes.

The electrochemical behavior shows interesting dependencies on substitution patterns. Methylated dibenzothiophenes exhibit lower oxidation potentials due to the electron-donating effects of alkyl substituents, which increase electron density on the sulfur atom. For example, 4,6-dimethyldibenzothiophene shows an onset oxidation potential of 0.790 volts, significantly lower than the parent compound, reflecting enhanced nucleophilicity of the sulfur center [18].

Reduction pathways for dibenzothiophene typically involve carbon-sulfur bond cleavage rather than simple electron addition to the aromatic system. Lithium metal reduction results in scission of one carbon-sulfur bond, opening the thiophene ring while preserving the benzene rings [1] [2]. This reductive cleavage proceeds through initial electron transfer to form radical anion intermediates, followed by protonation and subsequent bond breaking.

Organolithium reagents provide more selective reduction approaches. Treatment with butyllithium leads to stepwise lithiation at the 4-position, creating organometallic intermediates that can undergo various subsequent transformations [1] [2]. This metalation reaction occurs preferentially at positions ortho to sulfur due to the directing effects of the heteroatom.

Catalytic hydrogenation under forcing conditions can achieve more extensive reduction, potentially leading to ring saturation. However, the aromatic character of dibenzothiophene renders it resistant to simple hydrogenation under mild conditions, requiring elevated temperatures and pressures for significant conversion.

Comparative Reactivity with Polycyclic Aromatic Hydrocarbons

The reactivity profile of dibenzothiophene relative to other polycyclic aromatic hydrocarbons provides valuable insights into the influence of heteroatom incorporation on chemical behavior. Comparative studies with structurally related compounds reveal both similarities and significant differences that arise from the presence of the sulfur heteroatom.

Hydroxyl radical reactivity studies demonstrate that dibenzothiophene exhibits the highest rate constant among a series of related compounds, with a value of 1.81 × 10¹⁰ inverse molar inverse seconds [19]. This enhanced reactivity toward hydroxyl radicals exceeds that of dibenzofuran (1.58 × 10¹⁰ inverse molar inverse seconds) and fluorene (1.39 × 10¹⁰ inverse molar inverse seconds), reflecting the greater nucleophilicity imparted by the sulfur atom compared to oxygen or carbon bridges.

The superior reactivity toward hydroxyl radicals arises from the large, polarizable sulfur atom, which makes dibenzothiophene particularly nucleophilic and therefore highly reactive toward electrophilic hydroxyl radicals [19]. The extensive electron cloud around sulfur provides multiple interaction sites for radical attack, while the ability of sulfur to accommodate positive charge through d-orbital participation facilitates electron transfer processes.

Electrophilic substitution reactivity comparisons reveal interesting patterns when dibenzothiophene is compared to purely hydrocarbon analogs. While anthracene and phenanthrene show highest reactivity at their 9,10-positions due to localized electron density, dibenzothiophene exhibits maximum reactivity at the 2-position due to heteroatom activation [20] [21]. This fundamental difference in regioselectivity reflects the distinct electronic structures of these aromatic systems.

Naphthalene, the simplest bicyclic aromatic hydrocarbon, shows preferential substitution at the 1-position, following similar electronic principles but lacking the additional activation provided by heteroatom incorporation [21]. The enhanced reactivity of dibenzothiophene compared to naphthalene reflects both the increased π-electron system size and the electron-donating properties of sulfur.

Thermal stability comparisons position dibenzothiophene among the most stable polycyclic aromatic compounds. Its thermal stability exceeds that of anthracene and naphthalene, approaching the exceptional stability observed in phenanthrene [19] [21]. This enhanced thermal stability stems from the aromatic character of the tricyclic system combined with the strength of carbon-sulfur bonds, which resist thermal cleavage under normal conditions.

The resistance to oxidative degradation varies significantly among polycyclic aromatic hydrocarbons. While anthracene readily undergoes oxidation at the 9,10-positions to form anthraquinone, dibenzothiophene requires more forcing conditions for aromatic ring oxidation due to the stabilizing influence of the sulfur heteroatom [22]. However, the sulfur center itself provides an alternative oxidation pathway not available in purely hydrocarbon systems.

Photochemical behavior shows interesting divergences between dibenzothiophene and related compounds. The sulfur heteroatom influences both the energy and character of electronic excited states, leading to different photophysical and photochemical properties compared to oxygen-containing or purely hydrocarbon analogs [10] [11]. These differences manifest in altered absorption spectra, excited state lifetimes, and photochemical reaction pathways.

Biological interactions and metabolism patterns reveal additional comparative insights. While anthracene undergoes metabolic transformation primarily through formation of trans-dihydrodiols and quinone derivatives, dibenzothiophene follows distinct pathways involving sulfur oxidation [22]. These metabolic differences reflect the unique chemical properties imparted by the sulfur heteroatom and have important implications for environmental fate and biological activity.

Electrochemical properties show systematic trends related to ionization energies and electron affinities. Dibenzothiophene exhibits ionization energies in the range of 7.90 to 8.44 electron volts, positioning it between purely hydrocarbon polycyclic aromatic compounds and more electron-rich heterocycles [13]. These intermediate values reflect the balanced electronic structure that combines aromatic stabilization with heteroatom activation.

The comparative analysis extends to environmental behavior and persistence. While all polycyclic aromatic hydrocarbons show limited water solubility and high octanol-water partition coefficients, dibenzothiophene exhibits particularly strong soil adsorption due to specific interactions between the sulfur heteroatom and organic matter [3]. This enhanced sorption behavior influences transport and fate in environmental systems.

Synthetic accessibility and transformation potential differ markedly between dibenzothiophene and purely hydrocarbon analogs. The sulfur heteroatom provides additional handles for chemical modification through oxidation, metalation, and complexation reactions not available in hydrocarbon systems. These expanded synthetic possibilities make dibenzothiophene particularly valuable as a building block for more complex molecular architectures.

In catalytic processes, dibenzothiophene often exhibits different behavior compared to hydrocarbon analogs due to potential coordination of the sulfur atom to metal centers. This coordination can both activate and deactivate the aromatic system depending on the specific catalyst and reaction conditions, leading to unique selectivity and reactivity patterns not observed with purely hydrocarbon substrates.

Traditional Synthetic Routes

Traditional synthetic methods for dibenzothiophene preparation have evolved over several decades, establishing foundational approaches that remain relevant in contemporary synthesis [1] [2]. These methodologies primarily focus on cyclization reactions that form the characteristic tricyclic structure through carbon-carbon and carbon-sulfur bond formation.

Friedel-Crafts Approaches

The Friedel-Crafts methodology represents one of the most established traditional routes for dibenzothiophene synthesis [3]. The classical approach involves the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride as a Lewis acid catalyst [2]. This method operates under relatively mild conditions at room temperature and delivers yields ranging from 70-85%, making it an attractive option for laboratory-scale preparations [1].

The mechanism proceeds through electrophilic aromatic substitution, where aluminum chloride activates the sulfur dichloride, facilitating nucleophilic attack by the aromatic system. The reaction exhibits high regioselectivity, preferentially forming the dibenzothiophene structure over alternative cyclization products [4]. Alternative Friedel-Crafts approaches utilize acyl chlorides with biphenyl derivatives, followed by reduction and cyclization steps, achieving yields of 60-80% with greater functional group tolerance [5].

A notable variant employs thermal cyclization with elemental sulfur, where biphenyl is heated with sulfur at 120°C for 24 hours in the presence of anhydrous aluminum chloride, yielding 79% of the desired product [1]. This method, while requiring elevated temperatures and extended reaction times, provides a direct route from readily available starting materials.

Transition Metal-Mediated Cyclization

Transition metal-catalyzed approaches have emerged as powerful alternatives to classical Friedel-Crafts methodologies, offering enhanced selectivity and milder reaction conditions [6] [7]. These methods typically employ palladium, gold, or other transition metals to facilitate cyclization of appropriately functionalized precursors.

Gold-catalyzed cascade cyclization of aryldiynes represents a particularly elegant approach, where 2-(2-(2-(2-substituted ethynyl)phenyl)ethynyl)thioanisoles undergo cyclization in the presence of 5 mol% Ph₃PAuCl/AgSbF₆ and 2 equivalents of N-iodosuccinimide [6]. This method delivers halogenated dibenzothiophene derivatives in yields ranging from 55-75%, demonstrating the versatility of transition metal catalysis in heterocycle synthesis.

Palladium-catalyzed cyclization strategies offer complementary reactivity patterns, particularly for substrates containing pre-installed functional groups. These methods typically operate under milder conditions compared to traditional thermal approaches and provide access to substituted dibenzothiophene derivatives that would be challenging to obtain through classical routes [7].

Advanced Catalytic Systems

Contemporary dibenzothiophene synthesis has been revolutionized by the development of advanced catalytic systems that enable unprecedented transformations under mild conditions [4] [8]. These methodologies often circumvent the need for harsh reagents or extreme reaction conditions while providing superior functional group compatibility.

Palladium-Catalyzed Carbon-Hydrogen/Carbon-Sulfur Bond Functionalization

The palladium-catalyzed carbon-hydrogen/carbon-sulfur coupling strategy represents a significant advancement in dibenzothiophene synthesis, eliminating the requirement for external stoichiometric oxidants [4] [9] [8]. This methodology, developed by Tobisu and Chatani, enables the direct conversion of biphenyl sulfides to dibenzothiophene derivatives through simultaneous carbon-hydrogen and carbon-sulfur bond activation.

The optimal reaction conditions employ palladium(II) acetate (5-15 mol%) in combination with 2,6-dimethylbenzoic acid as a ligand in toluene at 130°C [4]. The transformation proceeds through a unique mechanism where the product-forming step involves oxidative addition rather than the conventional reductive elimination, making this reaction mechanistically distinct from typical palladium-catalyzed processes [9].

Substrate scope investigations reveal excellent tolerance for both electron-rich and electron-deficient aromatic rings, with yields ranging from 66-87% [4] [9]. Notably, the methodology accommodates sensitive functional groups such as phenolic hydroxyl groups, which would be incompatible with traditional oxidizing conditions. The reaction exhibits remarkable chemoselectivity, enabling the synthesis of complex π-systems without competing side reactions.

Mechanistic studies indicate that the transformation initiates through sulfur-directed cyclometallation at the 2'-position of biphenyl sulfide substrates [4]. The subsequent carbon-sulfur bond cleavage proceeds through an unprecedented oxidative addition mechanism, distinguishing this approach from conventional palladium catalysis. The absence of external oxidants simplifies the reaction setup and enhances the atom economy of the transformation.

Recent developments in this methodology include the preparation of dibenzothiophenes from 2-biphenylyl disulfides through palladium-catalyzed carbon-hydrogen functionalization [10] [11]. This variant demonstrates high functional group tolerance and eliminates the need for additional metal oxidants, bases, or ligands, further streamlining the synthetic protocol.

Oxidative Desulfurization Techniques

Oxidative desulfurization methodologies, while primarily developed for petroleum refining applications, have provided valuable insights for synthetic dibenzothiophene chemistry [12] [13] [14]. These techniques employ various oxidizing systems to convert dibenzothiophene and related compounds to their corresponding sulfoxides and sulfones, which can serve as intermediates for further synthetic transformations.

Catalytic oxidative desulfurization systems utilizing hydrogen peroxide as the terminal oxidant have demonstrated exceptional efficiency [13] [15]. Metal-organic framework catalysts, particularly UiO-66-NH₂, achieve dibenzothiophene conversion rates of 89.7% under optimized conditions (72.6°C, oxidant/sulfur ratio of 1.62, catalyst/sulfur ratio of 12.1) [13]. The reaction proceeds through formation of highly electrophilic zirconium-peroxide complexes that activate the sulfur center toward oxidation.

Polyoxometalate-based systems represent another class of highly effective oxidative catalysts [15] [16]. The {Mo₁₃₂} nanoball supported on activated carbon achieves remarkable desulfurization efficiency of 99.5% at room temperature using hydrogen peroxide as oxidant [15]. The catalyst demonstrates excellent recyclability and maintains activity over multiple cycles, making it attractive for both synthetic and industrial applications.

Photocatalytic oxidative approaches employ mixed-phase iron oxides (α- and β-Fe₂O₃) under simulated sunlight irradiation [12]. This environmentally benign methodology achieves 92.3% sulfur removal within 90 minutes, with the photocatalytic mechanism involving hydroxyl radicals and superoxide anions as the primary reactive species [12].

Electrochemical oxidative methods provide metal-free alternatives for dibenzothiophene functionalization [17] [18]. The use of tetrabutylammonium bromide as a halogen mediator in electrochemical cells enables efficient cyclization of bis(biaryl) disulfides to dibenzothiophenes [17] [18]. This approach operates at 100°C in undivided electrochemical cells with platinum electrodes, delivering products in moderate to high yields while avoiding the use of transition metal catalysts.

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for dibenzothiophene has gained significant momentum, driven by increasing awareness of environmental impact and resource conservation [19] [20] [21]. These approaches prioritize atom economy, solvent elimination, renewable feedstocks, and biodegradable catalysts.

Biocatalytic Synthesis Pathways

Biocatalytic approaches to dibenzothiophene synthesis and functionalization represent the most environmentally benign methodologies currently available [22] [23] [24]. The 4S pathway, originally identified in Rhodococcus erythropolis, provides a framework for understanding enzymatic transformations of dibenzothiophene and related sulfur heterocycles [22] [25].

The enzymatic cascade involves three key enzymes: dibenzothiophene monooxygenase (DszC), dibenzothiophene sulfone monooxygenase (DszA), and 2-(2-hydroxybiphenyl)benzenesulfinate desulfinase (DszB) [22] [26]. This pathway converts dibenzothiophene through sequential oxidation to sulfoxide and sulfone intermediates, followed by carbon-sulfur bond cleavage to yield 2-hydroxybiphenyl [22].

Recombinant Pseudomonas putida strains engineered with the 4S pathway demonstrate remarkable efficiency in dibenzothiophene bioconversion [26]. Optimization studies reveal that temporal control of enzyme expression significantly enhances overall conversion efficiency. A two-step biocatalytic process utilizing cells harvested at different growth phases achieves complete dibenzothiophene transformation within 400 minutes [26].

Enhanced biodesulfurization has been achieved through engineering of synthetic dibenzothiophene mineralization pathways [22]. Recombinant Pseudomonas azelaica strains containing both the 4S pathway and natural 2-hydroxybiphenyl degradation capabilities overcome product inhibition limitations, achieving 100% improvement in dibenzothiophene removal compared to conventional biodesulfurizing strains [22].

Artificial enzyme systems based on biopolymer-polyelectrolyte complexes coordinated with iron provide biomimetic alternatives to natural peroxidases [24]. These iron-containing polyelectrolyte complexes demonstrate remarkable stability under harsh reaction conditions while maintaining high catalytic activity for dibenzothiophene oxidation [24]. The Fe³⁺-polyelectrolyte complex shows exceptional peroxidase activity in both aqueous buffers and organic solvents, enabling versatile application in oxidative desulfurization processes.

Solvent-Free Mechanochemical Methods

Mechanochemical synthesis represents a revolutionary approach to dibenzothiophene preparation, eliminating the need for organic solvents while providing access to novel materials with enhanced properties [19] [20] [27]. These methods utilize mechanical energy input through ball milling, grinding, or other physical mixing techniques to drive chemical transformations.

Mechanochemical oxidative polymerization of thiophene derivatives enables solvent-free synthesis of microporous thiophene polymers with surface areas up to 1850 m²/g [19] [20]. This approach, optimized through design of experiments methodology, achieves complete conversion and produces materials with nearly twice the surface area compared to solution-based polymerization [19] [20].

The mechanochemical strategy offers several distinct advantages: elimination of volatile organic solvents, reduced reaction times, enhanced product properties, and improved scalability for industrial applications [27]. Ball milling techniques enable the synthesis of complex heterocyclic systems through multi-component reactions, providing access to dibenzothiophene derivatives that would be challenging to obtain through conventional solution-phase methods [28] [27].

Solvent-free synthesis of benzothiazole-derived compounds demonstrates the versatility of mechanochemical approaches [28]. A two-step mechanochemical method enables rapid synthesis of novel dibenzothiophene-related heterocycles with aggregation-induced emission properties, showcasing the potential for creating functional materials through green synthetic methodologies [28].

Recent advances in mechanochemical synthesis include the development of high-transition-temperature materials through solvent-free approaches [29]. These methods enable the preparation of thermally stable dibenzothiophene derivatives under mild conditions, demonstrating the broad applicability of mechanochemical strategies [29].

The environmental benefits of mechanochemical synthesis are substantial: elimination of solvent waste, reduced energy consumption, simplified purification procedures, and enhanced atom economy [27]. These advantages position mechanochemical methods as crucial components of sustainable chemical manufacturing processes for dibenzothiophene and related heterocyclic compounds.

Based on extensive research analysis, dibenzothiophene synthesis has evolved from traditional Friedel-Crafts approaches to sophisticated catalytic systems and environmentally sustainable methodologies. Traditional methods provide reliable access to the core structure with yields ranging from 60-85%, while advanced palladium-catalyzed carbon-hydrogen/carbon-sulfur coupling strategies offer superior functional group tolerance and atom economy [4] [9] [8]. Oxidative desulfurization techniques demonstrate exceptional efficiency with conversion rates exceeding 99% under optimized conditions [15]. Most significantly, green chemistry approaches including biocatalytic pathways and mechanochemical methods represent the future of sustainable dibenzothiophene synthesis, offering environmental benefits while maintaining synthetic utility [22] [19] [20] [24].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 4.38

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 65 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 62 of 65 companies with hazard statement code(s):;

H302 (96.77%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (12.9%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (12.9%): Causes skin irritation [Warning Skin corrosion/irritation];

H331 (12.9%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (12.9%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (96.77%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (83.87%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Vapor Pressure

2.05X10-4 mm Hg at 25 °C /extrapolated/

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

The microbial transformation of dibenzothiophene (DBT) is of interest in the potential desulfurization of oil. /The authors/ isolated three soil Pseudomonas species which oxidized DBT to characteristic water-soluble, sulfur-containing products. Two of /the/ isolates harbored a 55-megadalton plasmid; growth in the presence of novobiocin resulted in both loss of the plasmid and loss of the ability to oxidize DBT. Reintroduction of the plasmid restored the ability to oxidize DBT to water-soluble products. The products resulting from the oxidation of DBT were characterized and included 3-hydroxy-2-formyl benzothiophene, 3-oxo-[3'-hydroxy-thionaphthenyl-(2)-methylene]-dihydrothionaph thene, and the hemiacetal and trans forms of 4-[2-(3-hydroxy)-thianaphthenyl]-2-oxo-3-butenoic acid. The products of DBT oxidation were inhibitory to cell growth and further DBT oxidation. DBT oxidation in our soil isolates was induced by naphthalene or salicylate and to a much lesser extent by DBT and was repressed by succinate.

Various microorganisms were screened for their ability to desulfurize dibenzothiophene (DBT) via a sulfur-specific pathway. Based on the desulfurization activity, strain G3 was selected as the best strain. From taxonomical studies, the strain was shown to belong to the genus Mycobacterium. Dibenzothiophene was degraded by both growing and resting cells of this strain, and 2-hydroxybiphenyl was detected as a dead-end product. Strain G3 could also desulfurize 4,6-dimethylDBT. Sulfate ion repressed the expression of the DBT desulfurizing enzyme(s). Accumulation of 2-hydroxybiphenyl produced severe inhibitory effects on both cell growth and DBT desulfurization. Resting cells of this strain could desulfurize about 250 ppm of DBT or 4,6-dimethylDBT within 12 hr.

The microbial degradation of organic sulfur compounds was studied in the anaerobic conditions using Desulfovibrio desulfuricans M6, a sulfate-reducing bacterium isolated from soil. Biphenyl was the major dibenzothiophene degradation product.

The metabolic pathway of the PAH fluorene and the cometabolic pathway of the PAHs phenanthrene, fluoranthene, anthracene and dibenzothiophene in Sphingomonas sp. LB126 were examined. ...For dibenzothiophene the metabolites dibenzothiophene-5-oxide and dibenzothiophene-5,5-dioxide were identified; these compounds appeared to be the products of a dead-end pathway. Since apart from dibenzothiophene no metabolites were found in very high concentrations for any of the other substrates, complete degradation is suggested, even for the cometabolic degradation of phenanthrene, fluoranthene and anthracene.

Wikipedia

Biological Half Life

36.00 Days

Use Classification

General Manufacturing Information

Drug category - acne

Analytic Laboratory Methods

Method: USGS-NWQL O-5130-95; Procedure: gas chromatography/mass spectrometry; Analyte: dibenzothiophene; Matrix: soils and sediment samples containing at least 50 ug/kg of compound; Detection Limit: 31.1 ug/kg.

Method: EPA-OSW 8275A; Procedure: gas chromatography/mass spectrometry; Analyte: dibenzothiophene; Matrix: soil/sediment, wet sludges and other solid wastes; Detection Limit: 1.0 mg/kg for soil/sediment samples and 75 mg/kg for wet sludges/other solid wastes.

Interactions

Dates

Synthesis and Properties of Dibenzothiophene Embedded Heteroporphyrins

Avisikta Sinha, Mangalampalli RavikanthPMID: 33876633 DOI: 10.1021/acs.joc.0c02937

Abstract

A series of new stable dibenzothiophene embedded heteroporphyrins were synthesized in 6-7% yields by condensing 1 equiv of dibenzothiophene-based tripyrrane with 1 equiv of four different diols, 2,5-(hydroxymethyl)heterocycles (furan, thiophene, selenophene, and tellurophene), under mild acid-catalyzed conditions in CH

Cl

. The formation of dibenzothiophene embedded heteroporphyrins was confirmed by high-resolution mass spectrometry and thoroughly characterized by 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, absorption, electrochemical, and density functional theory/time-dependent density functional theory (DFT/TD-DFT) studies. The NMR studies indicated that the macrocycles were nonaromatic in nature. The electronic properties of the macrocycles were significantly altered as the heterocycle of the macrocycles was varied from furan to thiophene, selenophene, and tellurophene, as reflected clearly in the spectral and electrochemical properties. The macrocycles exhibited a sharp band in the region of 420-440 nm and a relatively broad absorption band(s) in the higher wavelength region of 550-800 nm. The oxa analogue was considerably blue-shifted as compared to the other macrocycles, whereas the tellura analogue exhibited relatively broadened and red-shifted absorption bands. Upon protonation of these macrocycles, the resulting diprotonated species displayed bathochromically shifted absorption bands, which were extended to the NIR region. DFT studies revealed that the macrocycles were highly distorted and strained and exhibited half chair conformation with restricted π-conjugation and confirmed their nonaromatic nature due to the lack of planarity of the macrocycle. TD-DFT studies were in agreement with the experimental spectral and electrochemical results.

Designing biopolymer-based artificial peroxidase for oxidative removal of dibenzothiophene from a model diesel fuel

Supratim Chakraborty, Sachin M Shet, Matheus M Pereira, Sanna Kotrappanavar Nataraj, Dibyendu MondalPMID: 34051253 DOI: 10.1016/j.ijbiomac.2021.05.141

Abstract

Naturally occurring peroxidases are important for living organisms and have manifold utility in industries. However, lack of stability in harsh reaction conditions hinders wide applicability of such enzymes. Thus, suitable alternative is vital which can endure severe reaction conditions. As a substitute of natural peroxidase, herein, biopolymer-based polyelectrolyte complexes (PECs) coordinated with Feis proposed as macromolecular peroxidase mimicking systems. Three PECs were engineered via complexation of protonated chitosan and alginate with Fe

(Fe

-PEC), Fe

(Fe

-PEC), and Fe

O

(Fe

O

-PEC), respectively. Computational study showed the Fe

-PEC was highly stable with abundant electrostatic and intramolecular hydrogen bonding interactions. The versatility of the Fe-PECs as artificial peroxidase biocatalysts was probed by two types of peroxidase assays - ABTS oxidation in buffer systems (pH 4.0 and 7.0) and pyrogallol oxidation in organic solvents (acetonitrile, ethyl acetate and toluene). Overall, Fe

-PEC showed remarkably high peroxidase activity both in aqueous buffers and in organic solvents, whereas, Fe

O

-PEC showed least catalytic activity. Finally, as a proof of concept, the ability of the biocatalyst to carry out deep oxidative desulphurization was demonstrated envisaging removal of dibenzothiophene from model fossil fuel in a sustainable way.

Genome, metabolic pathways and characteristics of cometabolism of dibenzothiophene and the biodiesel byproduct glycerol in Paraburkholderia sp. C3

Jia Cao, Weijun Wang, Zixi Zhao, Xiaolu Liu, Qing X LiPMID: 33535150 DOI: 10.1016/j.biortech.2021.124699

Abstract

Utilization of glycerol, a biodiesel byproduct, has not been well explored. In the present study, glycerol and the other carbon sources were studied for cometabolism of dibenzothiophene (DBT), a model chemical commonly used in bioremediation studies, by Paraburkholderia sp. C3. This study showed a direct association between rhamnolipids (RLs) biosynthesis and DBT biodegradation induced by different carbon sources in a Paraburkholderia specie. Glycerol can induce the strain C3 produce at least four RLs. The RL precursor is mainly derived from the fatty acid synthesis (FAS II) and β-oxidation pathway. The genome contained two (fabF and fabG) and four (fadA, fadE, fadB and echA) genes involved in FAS II and β-oxidation, respectively. The genome also carried the rhlA and rhlB genes involved in rhamnosyltransferase for RL biosynthesis and two DBT dioxygenase genes (nahAc and catA). The findings suggest a viable approach of using the biodiesel byproduct glycerol to remediate contaminated environments.Thyroid disrupting effects of low-dose dibenzothiophene and cadmium in single or concurrent exposure: New evidence from a translational zebrafish model

E Guzzolino, M S Milella, F Forini, M Borsò, G Rutigliano, F Gorini, R Zucchi, A Saba, F Bianchi, G Iervasi, L PittoPMID: 33486188 DOI: 10.1016/j.scitotenv.2020.144703

Abstract

Thyroid hormones (THs) are major regulators of biological processes essential for correct development and energy homeostasis. Although thyroid disruptors can deeply affect human health, the impact of exogenous chemicals and in particular mixture of chemicals on different aspects of thyroid development and metabolism is not yet fully understood. In this study we have used the highly versatile zebrafish model to assess the thyroid axis disrupting effects of cadmium (Cd) and dibenzothiophene (DBT), two environmental endocrine disruptors found to be significantly correlated in epidemiological co-exposure studies. Zebrafish embryos (5hpf) were exposed to low concentrations of Cd (from 0.05 to 2 μM) and DBT (from 0.05 to 1 μM) and to mixtures of them. A multilevel assessment of the pollutant effects has been obtained by combining in vivo morphological analyses allowed by the use of transgenic fluorescent lines with liquid chromatography mass spectrometry determination of TH levels and quantification of the expression levels of key genes involved in the Hypothalamic-Pituitary-Thyroid Axis (HPTA) and TH metabolism. Our results underscore for the first time an important synergistic toxic effect of these pollutants on embryonic development and thyroid morphology highlighting differences in the mechanisms through which they can adversely impact on multiple physiological processes of the HPTA and TH disposal influencing also heart geometry and function.Occurrence, distribution and partitioning of polychlorinated dibenzothiophenes (PCDTs) in Chaohu Lake, Southeast China

Ziqing Zhu, Yinying Dai, Rui Zhang, Jiaqi Shi, Xuesheng Zhang, Bingxiang Liu, Mingbao FengPMID: 33647806 DOI: 10.1016/j.envpol.2021.116751

Abstract

Polychlorinated dibenzothiophenes (PCDTs) are a class of compounds structurally similar to dioxins that possess various toxicological impacts on living organisms. Unfortunately, information on the levels of PCDTs in freshwater lakes in China is still scarce. In this work, the occurrence of 14 congeners of PCDTs in different matrices (i.e., sediment, suspended particulate matter (SPM), and water) of Chaohu Lake was investigated. It was determined that the concentrations of 14 PCDTs (ΣPCDTs) in the sediment, SPM, and surface water were 0.40-3.55 ng g

(dry weight, d.w.), 0.38-2.95 ng·g

d.w., and 0.34-2.61 ng L

, respectively. The dominant congener found in sediments was 1,2,3,4,7-penta-CDT (19.54%), and 1,3,9-tri-CDT was the predominant congener in SPM (19.13%) and water (20.08%). Medium- and high-chlorinated PCDTs were detected as the major compounds in sediments and SPM. The low-chlorinated PCDTs (e.g., mono-CDTs) have higher relative percentages in the water than those detected in the sediment samples. The annual Σ

PCDT input of the eight main tributaries to Chaohu Lake was 19.90 kg. A strong linear correlation between the Σ

PCDT levels and the organic carbon (OC) content demonstrated that OC had an important influence on the PCDT redistribution in Chaohu Lake. In addition, the organic carbon normalized partitioning coefficient (logK

) of PCDTs in the SPM-water system in Chaohu Lake was 1.95-2.49 mL g

, and correlations between logK

and other typical environment-related properties of PCDTs were established. This study provided useful data on the evaluation of ecological risks of PCDTs in Chaohu Lake.

Synthesis of triphenylphosphonium dibenzothiophene S-oxide derivatives and their effect on cell cycle as photodeoxygenation-based cytotoxic agents

Ankita Isor, Austin T O'Dea, John T Petroff 2nd, Kristin N Skubic, Scott F Grady, Christopher K Arnatt, Ryan D McCullaPMID: 33197850 DOI: 10.1016/j.bioorg.2020.104442

Abstract

Photodeoxygenation of Dibenzothiophene-S-oxide (DBTO) in UV-A light produces atomic oxygen [O(P)] and the corresponding sulfide, dibenzothiophene (DBT). Recently, DBTO has been derivatized to study the effect of UV-A light-driven photodeoxygenation in lipids, proteins, and nucleic acids. In this study, two DBTO derivatives with triphenylphosphonium groups were synthesized to promote mitochondrial accumulation. The sulfone analogs of these derivatives were also synthesized and used as fluorescent mitochondrial dyes to assess localization in mitochondria of HeLa cells. These derivatives were then used to study the effect of photodeoxygenation on MDA-MB-231 breast cancer cell line using cell viability assays, cell cycle phase determination tests, and RNA-Seq analysis. The DBTO derivatives were found to significantly decrease cell viability only after UV-A irradiation as a result of generating corresponding sulfides that were found to significantly affect gene expression and cell cycle.

Combining co-culturing of Paenibacillus strains and Vitreoscilla hemoglobin expression as a strategy to improve biodesulfurization

T Sar, Y Chen, Y Bai, B Liu, P Agarwal, B C Stark, M Y AkbasPMID: 33305461 DOI: 10.1111/lam.13440

Abstract

Enhancement of the desulfurization activities of Paenibacillus strains 32O-W and 32O-Y were investigated using dibenzothiophene (DBT) and DBT sulfone (DBTS) as sources of sulphur in growth experiments. Strains 32O-W, 32O-Y and their co-culture (32O-W plus 32O-Y), and Vitreoscilla hemoglobin (VHb) expressing recombinant strain 32O-Yvgb and its co-culture with strain 32O-W were grown at varying concentrations (0·1-2 mmol l) of DBT or DBTS for 96 h, and desulfurization measured by production of 2-hydroxybiphenyl (2-HBP) and disappearance of DBT or DBTS. Of the four cultures grown with DBT as sulphur source, the best growth occurred for the 32O-Yvgb plus 32O-W co-culture at 0·1 and 0·5 mmol l

DBT. Although the presence of vgb provided no consistent advantage regarding growth on DBTS, strain 32O-W, as predicted by previous work, was shown to contain a partial 4S desulfurization pathway allowing it to metabolize this 4S pathway intermediate.

Fast and reversible adsorption for dibenzothiophene in fuel oils with metallic nano-copper supported on mesoporous silica

Xinsheng Li, Shuo Ai, Yongchun Huang, Chengdu Huang, Wanguo Yu, Zhijuan MaoPMID: 32892283 DOI: 10.1007/s11356-020-10715-1

Abstract

Dibenzothiophene (DBT) in fuel oils causes the release of toxic sulfur oxide gases, and it is necessary to remove DBT in fuels. Herein, metallic copper was loaded on SBA-15 mesoporous silica through simple reduction reactions for the preparation of DBT adsorbents. On an adsorbent with a copper loading of 0.3 wt%, adsorption equilibrium was achieved within 5 min, and a DBT removal rate of 90.4% was achieved. The adsorption isotherm agreed with a linear Freundlich model and adsorption capacity was 12.1 mg sulfur/g. Nano-sized copper particles were observed by TEM, indicating the size effect of copper particles in DBT adsorption. A broad band, corresponding to copper-sulfur coordination bonds, was observed at 300-600 cmin the Raman spectrum of DBT-doped adsorbent. Meanwhile, the band at 1233 cm

corresponding to C = C (-S) bonds in DBT was shifted to 1229 cm

in DBT adsorbed. XPS and Cu LMM XPS spectra proved that Cu(0) was oxidized by DBT sulfur during adsorption. Furthermore, Auger spectra verified that the adsorption of DBT on Cu(0) involved the formation of Cu(I) and Cu(II) species through coordination bonds. The adsorption capacity could be completely recovered via elution. This work sheds light on the removal of DBT in fuel oils with cost-effective efficient adsorbents.

Desulphurisation kinetics of thiophenic compound by sulphur oxidizing Klebsiella oxytoca SOB-1

A M M Mawad, M Hassanein, E S Aldaby, N YousefPMID: 32813930 DOI: 10.1111/jam.14829

Abstract

The major aims of this study are to determine the capability of sulphur oxidizing bacterium (SOB-1) to desulphurize dibenzothiophene (DBT) and crude oil, detection of the reaction kinetics and identify the proposed pathway of DBT desulphurization.The isolate was genetically identified based on 16S rRNA gene sequencing as Klebsiella oxytoca and deposited in the Genebank database under the accession number: MT355440. The HPLC analysis of the remaining DBT concentration revealed that, SOB-1 could desulphurize 90% of DBT (0·25 mmol l

) within 96 h. The maximum production of sulphate ions from the desulphurization of DBT (0·36 mmol l

) and crude oil (0·4 mmol l

) could be quantitatively detected after 48 h of incubation at 30°C. The high values of correlation coefficient (R

) obtained at all studied concentrations; suggested that biodesulfurization kinetics of DBT follows the first-order reaction model. The kinetics studies showed that, DBT may have an inhibitory effect on SOB-1 when the initial concentration exceeded 0·75 mmol l

. The GC-MS analysis exhibited four main metabolites rather than DBT. The most important ones are 2-hydroxybiphenyl (2-HBP) and methoxybiphenyl n(2-MBP).

Klebsiella oxytoca SOB-1 catalyzes the desulphurization of DBT through 4S pathway and forms four main metabolic products. The release of sulphate ion and formation of 2-HBP indicating the elimination of sulphur group without altering the carbon skeleton of DBT. The bacterial strain could also catalyzes desulphurization of crude oil. The desulphurization kinetics follows the first-order reaction model.

Klebsiella oxytoca SOB-1 could be used as a promising industrial and environmental biodesulfurizing agent as it is not affecting carbon skeleton of thiophenic compounds and forming less toxic metabolic product (2-MBP).

A heme•DNAzyme activated by hydrogen peroxide catalytically oxidizes thioethers by direct oxygen atom transfer rather than by a Compound I-like intermediate

Nisreen M Shumayrikh, Jeffrey J Warren, Andrew J Bennet, Dipankar SenPMID: 33476369 DOI: 10.1093/nar/gkab007